molecular formula C10H8N4S B2829822 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 108767-00-6

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2829822
CAS RN: 108767-00-6
M. Wt: 216.26
InChI Key: HAGNWCHRTXRDCU-UHFFFAOYSA-N
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Description

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, often referred to as AITC, is an organosulfur compound and a derivative of thiophene. It is a white to yellow powder that is insoluble in water and soluble in organic solvents. AITC is a versatile compound with a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials. AITC has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anti-inflammatory agents. AITC has also been used in the synthesis of new materials, such as polymers, nanomaterials, and metal-organic frameworks (MOFs).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of fused heterocycles based on thieno[2,3-b]pyridine, which have shown antimicrobial and antifungal activities. For example, El-Essawy et al. (2010) synthesized derivatives that underwent cyclocondensation reactions with commercially available reactants to afford new heterocycles containing the thieno[2,3-b]pyridine moiety, demonstrating antimicrobial and antifungal properties (El-Essawy et al., 2010).

Antimicrobial and Antifungal Activity

Another study by Abdelriheem et al. (2015) focused on the synthesis of thieno[2,3-b]pyridines and their derivatives, incorporating 5-Bromobenzofuran-2-yl moiety, elucidating their chemical structure and exploring their potential applications (Abdelriheem et al., 2015).

Tandem Aza-Wittig / Heterocyclization Strategy

Barsy et al. (2008) utilized the compound in a tandem aza-Wittig / heterocyclization strategy to synthesize 1,2,4‐triazolo[1,5‐a]pyridines and pyrido[1,2‐b][1,2,4]triazines. This approach highlights the compound’s versatility in facilitating the synthesis of complex heterocyclic structures with potential for various biological activities (Barsy et al., 2008).

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

In a related vein, Khashi et al. (2015) described the DMAP catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from a precursor closely related to 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile. This work illustrates the compound's utility in creating complex molecules with potential pharmacological uses (Khashi et al., 2015).

properties

IUPAC Name

1-amino-2-imino-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGNWCHRTXRDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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